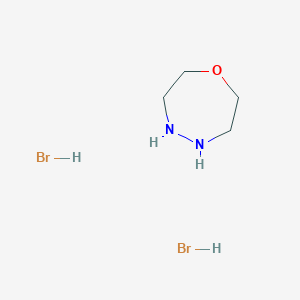

![molecular formula C13H8ClNO B3254760 6-Chloro-3-phenylbenzo[c]isoxazole CAS No. 24400-58-6](/img/structure/B3254760.png)

6-Chloro-3-phenylbenzo[c]isoxazole

Overview

Description

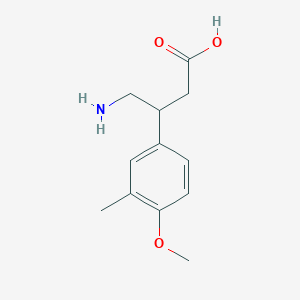

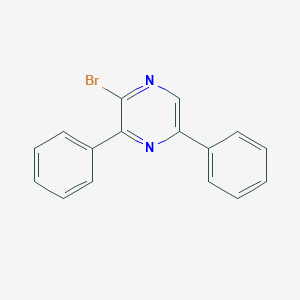

6-Chloro-3-phenylbenzo[c]isoxazole is a chemical compound with the molecular formula C13H8ClNO and a molecular weight of 229.66 . It is a type of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of 6-Chloro-3-phenylbenzo[c]isoxazole consists of a five-membered isoxazole ring attached to a phenyl group and a chlorine atom . The exact 3D structure is not provided in the sources.Scientific Research Applications

Liquid Crystalline Properties

6-Chloro-3-phenylbenzo[c]isoxazole derivatives have been studied for their liquid crystalline properties. For instance, new liquid crystalline 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d] isoxazoles and 3,5-disubstituted 4,5-dihydroisoxazoles have been synthesized, demonstrating significant mesomorphic properties (Bezborodov et al., 2003).

Synthesis Techniques

Advancements in the synthesis of 3-phenylbenzo[c]isoxazoles have been made. For example, they can be synthesized through non-catalytic thermolysis of 2-azidobenzophenones in dry xylene, achieving quantitative yields (Odinokov et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds related to 6-Chloro-3-phenylbenzo[c]isoxazole has been analyzed, such as the structure of 2-chloro-3-phenylbenzoic acid, using single crystal XRD to determine the steric interactions and molecular conformations (Boyarskiy et al., 2009).

Crystallographic and Theoretical Studies

Crystallographic and theoretical studies on isoxazole derivatives have been conducted. This includes analysis of arylidene-isoxazolone compounds and their molecular geometry, vibrational frequencies, and atomic orbitals using density functional theory (DFT) (Brancatelli et al., 2011).

Antimicrobial and Antiviral Research

Some isoxazole derivatives exhibit antimicrobial and antiviral properties. For instance, novel 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues have shown moderate to high inhibitory activities against Mycobacterium tuberculosis (Ali et al., 2011).

Alkylation and Electrophilic Quenching

Research into the alkylation and electrophilic quenching of isoxazoles, such as 3-methyl-4-chloro-4,5,6,7-tetrahydrobenz[1,2-d]isoxazole, has been conducted, providing insight into synthetic pathways for creating novel compounds (Khripach & Ivanova, 1990).

Synthetic Pathways for Novel Derivatives

The synthesis of novel benzo[c][1,7]naphthyridine derivatives has been explored, studying reactions like alkylation, oxidation, and electrophilic substitution (Shatsauskas et al., 2019).

Future Directions

Isoxazoles, including 6-Chloro-3-phenylbenzo[c]isoxazole, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing eco-friendly synthetic strategies and exploring their potential biological activities .

properties

IUPAC Name |

6-chloro-3-phenyl-2,1-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO/c14-10-6-7-11-12(8-10)15-16-13(11)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTYACOPMRCCDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=CC3=NO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-phenylbenzo[c]isoxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

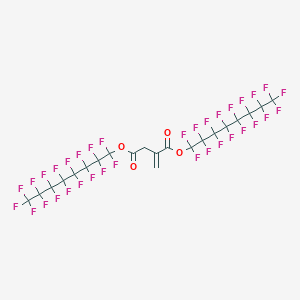

![6-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride](/img/structure/B3254703.png)

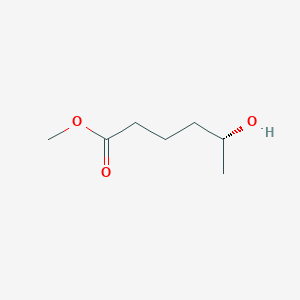

![5-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3254774.png)

![3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3254781.png)